molecular formula C16H21NO5 B13499743 1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B13499743
M. Wt: 307.34 g/mol
InChI Key: KLHZJJFXWSNWFI-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a tetrahydroquinoline core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The Boc group can be removed through reduction reactions.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted quinoline derivatives.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves the protection of the amine group by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions . The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its combination of a Boc-protected amine, a methoxy group, and a tetrahydroquinoline core. This combination allows for versatile chemical transformations and applications in various fields.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

6-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-11(14(18)19)12-9-10(21-4)5-6-13(12)17/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)

InChI Key

KLHZJJFXWSNWFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C1C=CC(=C2)OC)C(=O)O

Origin of Product

United States

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